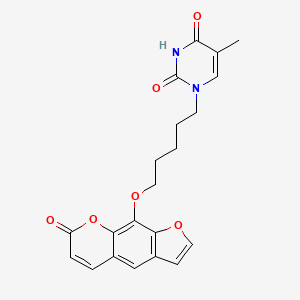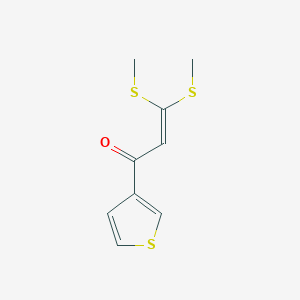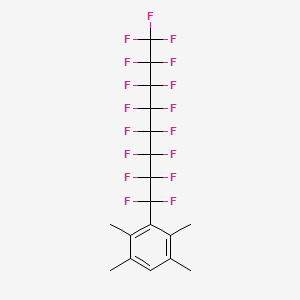![molecular formula C14H14S2 B14433807 ([1,1'-Biphenyl]-2,6-diyl)dimethanethiol CAS No. 77776-01-3](/img/structure/B14433807.png)
([1,1'-Biphenyl]-2,6-diyl)dimethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-2,6-diyl)dimethanethiol: is an organic compound characterized by the presence of two phenyl rings connected by a single bond, with two methanethiol groups attached to the 2 and 6 positions of one of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of Methanethiol Groups: The methanethiol groups can be introduced via a nucleophilic substitution reaction using a suitable thiolating agent such as methanethiol or a thiolating reagent like thiourea.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethiol groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Drug Development: The compound’s thiol groups can interact with biological targets, making it a potential candidate for drug development.
Bioconjugation: It can be used to modify proteins or other biomolecules through thiol-ene reactions.
Industry:
Corrosion Inhibitors: The compound can be used as a corrosion inhibitor due to its thiol groups.
Sensors: It can be used in the development of sensors for detecting heavy metals or other analytes.
Wirkmechanismus
Molecular Targets and Pathways: The thiol groups in ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biological pathways, including enzyme activity and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Biphenyl: Lacks the methanethiol groups.
2,6-Dimethylbiphenyl: Has methyl groups instead of methanethiol groups.
2,6-Dimethoxybiphenyl: Has methoxy groups instead of methanethiol groups.
Uniqueness: ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol
Eigenschaften
| 77776-01-3 | |
Molekularformel |
C14H14S2 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
[2-phenyl-3-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C14H14S2/c15-9-12-7-4-8-13(10-16)14(12)11-5-2-1-3-6-11/h1-8,15-16H,9-10H2 |
InChI-Schlüssel |
AUCIAKHCQWXLCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2CS)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)





